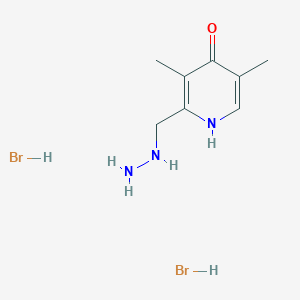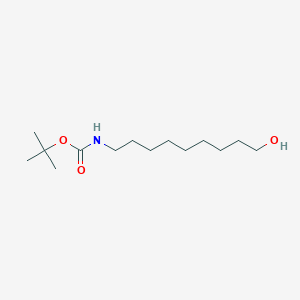![molecular formula C14H19ClN2O4S B1416483 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide CAS No. 1087784-12-0](/img/structure/B1416483.png)
2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 2-chlorobenzylamine with morpholine-4-sulfonyl chloride to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Proteomics Research: The compound is used in the study of protein structures and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: The compound is used to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide can be compared to other similar compounds such as:
2-chloro-N-{2-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride: This compound has a similar structure but differs in the presence of a sulfonyl group.
Phenylmorpholines: These compounds contain a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-22(19,20)17-5-7-21-8-6-17/h1-4H,5-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMICSIPZCUNJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)


![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid](/img/structure/B1416413.png)

![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)


